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Compound of Interest

Compound Name: CCG-271423

Cat. No.: B12401727 Get Quote

An in-depth technical guide on the significance of the alkyne group in CCG-271423 for click

chemistry.

Introduction
The small molecule CCG-1423 has been identified as a potent inhibitor of the RhoA/Myocardin-

Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3]

This pathway is a critical regulator of gene expression involved in cell migration, proliferation,

and fibrosis, making it a significant target for therapeutic intervention in diseases like cancer

and fibrosis.[1][3] While the parent compound, CCG-1423, has demonstrated considerable

efficacy in preclinical models, understanding its precise molecular interactions is crucial for

further drug development. To this end, chemical biology tools have been developed, including

the alkyne-functionalized analog, CCG-271423.

CCG-271423 is a click chemistry reagent that incorporates an alkyne group, a versatile

chemical handle, into the core structure of the Rho/SRF pathway inhibitor.[4] This modification

does not significantly alter the compound's biological activity but endows it with the ability to

participate in highly specific and efficient bioorthogonal reactions. This guide will provide an in-

depth analysis of the significance of the alkyne group in CCG-271423, focusing on its

application in click chemistry for target identification, validation, and cellular imaging.

The Alkyne Group and Bioorthogonal Click
Chemistry
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The terminal alkyne is a key functional group in the field of bioorthogonal chemistry, which

involves chemical reactions that can occur inside living systems without interfering with native

biochemical processes.[5][6] The alkyne's small size and relative inertness in the biological

milieu make it an ideal chemical reporter. Its true power is unleashed when paired with an

azide group in a set of reactions broadly termed "click chemistry."[7]

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction is a highly efficient and specific 1,3-dipolar cycloaddition that forms a stable

triazole linkage between an alkyne- and an azide-containing molecule.[8][9][10] Due to

concerns about copper toxicity in living cells, a catalyst-free alternative, the Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC), was developed.[5][8][9] SPAAC utilizes a strained

cyclooctyne to react with an azide, obviating the need for a metal catalyst.[8][9]

Quantitative Comparison of Key Azide-Alkyne Click
Reactions

Reaction Type
Key
Components

Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Key
Advantages

Key
Disadvantages

CuAAC

Terminal Alkyne,

Azide, Copper(I)

catalyst

10² - 10³
Fast kinetics,

simple reactants

Copper catalyst

can be toxic to

living cells

SPAAC

Strained

Cyclooctyne,

Azide

10⁻³ - 1

Catalyst-free,

highly

biocompatible

Slower kinetics

than CuAAC,

strained alkynes

can be less

stable

CCG-271423 and the Rho/MKL/SRF Signaling
Pathway
The parent compound, CCG-1423, inhibits the nuclear translocation of the Myocardin-Related

Transcription Factor (MRTF-A), a coactivator of the Serum Response Factor (SRF).[3][11][12]

[13] By preventing MRTF-A from entering the nucleus, CCG-1423 blocks the transcription of

SRF-target genes that are crucial for cytoskeletal dynamics and cell motility.[2][14] More recent
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studies have also identified the iron-dependent cotranscription factor Pirin as a direct molecular

target of the CCG-1423 series of compounds.[1] The incorporation of the alkyne group in CCG-
271423 allows this potent inhibitor to be used as a chemical probe to further investigate these

interactions.
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Simplified Rho/MKL/SRF signaling pathway and points of inhibition by CCG-271423.

Applications in Target Identification and Validation
A primary application of the alkyne group in CCG-271423 is the identification of its molecular

targets. By treating cells or cell lysates with CCG-271423, the inhibitor will bind to its target

proteins. Subsequently, a reporter molecule containing a complementary azide group (e.g.,

biotin-azide) can be "clicked" onto the alkyne handle of the inhibitor. This allows for the

enrichment of the inhibitor-protein complex using affinity purification (e.g., streptavidin beads

for biotin) and subsequent identification of the bound proteins by mass spectrometry.

Workflow for target identification using CCG-271423 and click chemistry.

Experimental Protocol: Target Identification using
CuAAC
This protocol outlines a general procedure for identifying the protein targets of CCG-271423
from a cell lysate using a copper-catalyzed click reaction.

1. Materials:

Cells expressing potential target proteins (e.g., PC-3 prostate cancer cells).

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

CCG-271423 solution (in DMSO).

Biotin-Azide solution (in DMSO).

Click Reaction Buffer components:

Copper(II) Sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

Sodium Ascorbate (freshly prepared)

Streptavidin-agarose beads.
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Wash Buffers (e.g., PBS with varying salt concentrations and detergents).

Elution Buffer (e.g., SDS-PAGE sample buffer).

2. Procedure:

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Clarify the lysate by

centrifugation to remove cellular debris. Determine the protein concentration of the

supernatant.

Inhibitor Incubation: Incubate the cell lysate with CCG-271423 at a predetermined

concentration (e.g., 1-10 µM) for 1 hour at 4°C with gentle rotation. Include a DMSO-only

control.

Click Chemistry Reaction:

To the lysate, add Biotin-Azide.

Add the pre-mixed CuSO₄ and THPTA ligand solution.

Initiate the reaction by adding freshly prepared sodium ascorbate.

Incubate for 1 hour at room temperature with gentle rotation.

Affinity Purification:

Add pre-washed streptavidin-agarose beads to the reaction mixture.

Incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein

complexes.

Washing: Pellet the beads by centrifugation and wash extensively with Wash Buffers to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver staining or

Coomassie blue, and excise specific bands for identification by mass spectrometry (e.g., LC-
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MS/MS).

Typical Reagent Concentrations for CuAAC
Reagent Stock Concentration Final Concentration

CCG-271423 10 mM in DMSO 1 - 10 µM

Biotin-Azide 10 mM in DMSO 50 - 100 µM

CuSO₄ 50 mM in H₂O 1 mM

THPTA Ligand 100 mM in H₂O 5 mM

Sodium Ascorbate 1 M in H₂O (fresh) 10 mM

Conclusion
The incorporation of an alkyne group into the CCG-1423 scaffold to create CCG-271423
represents a significant advancement for the study of the Rho/MKL/SRF signaling pathway.

This seemingly small chemical modification transforms the inhibitor into a powerful chemical

biology probe. The ability to use click chemistry enables researchers to perform a variety of

experiments, from unbiased target identification and validation to cellular imaging of the

inhibitor's localization. This in-depth understanding of the molecular interactions of the CCG-

1423 pharmacophore is invaluable for the development of next-generation therapeutics

targeting pathways implicated in cancer and fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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